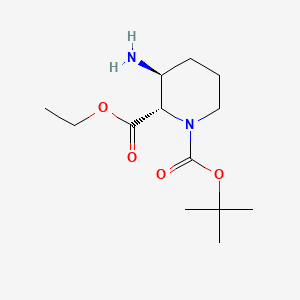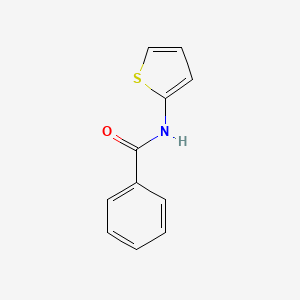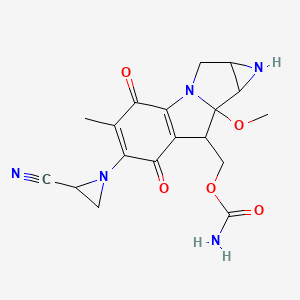![molecular formula C17H17NO2S B14003446 3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine CAS No. 15299-52-2](/img/structure/B14003446.png)
3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine is a chemical compound known for its significant role in various scientific research fields It is characterized by its unique structure, which includes a benzazepine core substituted with a 4-methylphenylsulfonyl group
Méthodes De Préparation
The synthesis of 3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine typically involves several steps. One common method includes the reaction of N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide with dimethyl-dichlorosilane or N,N-bis(dimethylamino)dimethylsilane. This reaction proceeds with yields ranging from 68% to 96% . The reaction conditions often require specific solvents and catalysts to ensure the desired product’s formation.
Analyse Des Réactions Chimiques
3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, altering its oxidation state.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor in certain biochemical pathways.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine involves its interaction with β-catenin. The compound binds to β-catenin, promoting its degradation and specifically downregulating Wnt/β-catenin target genes. This action results in the suppression of oncogenic Wnt/β-catenin signaling, which is crucial in the proliferation of certain cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine include other sulfonamide derivatives and benzazepine analogs. its unique ability to selectively inhibit Wnt/β-catenin signaling sets it apart from other compounds. Some similar compounds include:
- Methyl 3-[(4-methylphenyl)sulfonyl]amino}benzoate
- 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole .
This detailed overview provides a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
15299-52-2 |
|---|---|
Formule moléculaire |
C17H17NO2S |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
3-(4-methylphenyl)sulfonyl-1,2-dihydro-3-benzazepine |
InChI |
InChI=1S/C17H17NO2S/c1-14-6-8-17(9-7-14)21(19,20)18-12-10-15-4-2-3-5-16(15)11-13-18/h2-10,12H,11,13H2,1H3 |
Clé InChI |
CLLQGGJRCKOXOW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![n-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B14003375.png)

![2-Benzoyl-1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14003389.png)
![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003406.png)
![n-[4-Iodo-2-methyl-5-(propan-2-yl)phenyl]benzamide](/img/structure/B14003420.png)

![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003431.png)

![(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14003438.png)

![O2-tert-butyl O7-ethyl 2,5-diazaspiro[3.4]octane-2,7-dicarboxylate](/img/structure/B14003461.png)
